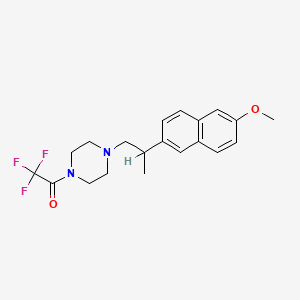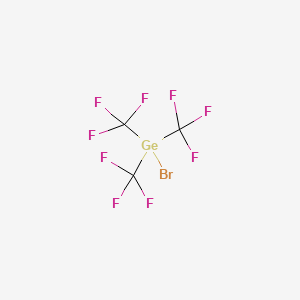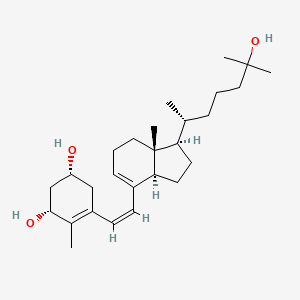
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is a complex organic compound that features a naphthalene ring substituted with a methoxy group, a propyl chain, and a piperazine ring substituted with a trifluoroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxy-2-naphthalene, is first prepared or obtained.
Attachment of the Propyl Chain: The 6-methoxy-2-naphthalene is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl group at the 2-position.
Formation of the Piperazine Ring: The propyl-substituted naphthalene derivative is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Introduction of the Trifluoroacetyl Group: Finally, the piperazine derivative is treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group at the 4-position of the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-naphthalenyl derivative.
Reduction: Formation of 4-hydroxy-piperazine derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine involves its interaction with specific molecular targets. The methoxy-naphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The trifluoroacetyl group may enhance the compound’s binding affinity through electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Methoxy-2-naphthyl)ethylisocyanid
- 2-Methoxynaphthalene
- 1-(6-Methoxy-2-naphthalenyl)-1-heptanone
Uniqueness
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is unique due to the presence of both a trifluoroacetyl group and a piperazine ring, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
72278-80-9 |
|---|---|
Formule moléculaire |
C20H23F3N2O2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[4-[2-(6-methoxynaphthalen-2-yl)propyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23F3N2O2/c1-14(13-24-7-9-25(10-8-24)19(26)20(21,22)23)15-3-4-17-12-18(27-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Clé InChI |
LWAKZHFREXVCDV-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCN(CC1)C(=O)C(F)(F)F)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)


![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)


![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)




